![molecular formula C8H6Cl2S B14134241 Benzene, [(2,2-dichloroethenyl)thio]- CAS No. 3559-72-6](/img/structure/B14134241.png)
Benzene, [(2,2-dichloroethenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-dichloroethenyl)thio]-: is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dichloroethenyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dichloroethenyl)thio]- typically involves the reaction of benzene with [(2,2-dichloroethenyl)thio] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dichloroethenyl)thio]- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, [(2,2-dichloroethenyl)thio]- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(2,2-dichloroethenyl)thio] group to a simpler thiol or sulfide.
Substitution: The compound can participate in various substitution reactions, where the [(2,2-dichloroethenyl)thio] group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, [(2,2-dichloroethenyl)thio]- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated thioethers on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.
Industry: Industrially, Benzene, [(2,2-dichloroethenyl)thio]- is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, [(2,2-dichloroethenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The [(2,2-dichloroethenyl)thio] group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Benzene, [(2,2-dichloroethenyl)thio]-4-methoxy-
- This compound4-chloro-
Comparison: Compared to its analogs, Benzene, [(2,2-dichloroethenyl)thio]- is unique due to the absence of additional substituents on the benzene ring. This simplicity allows for more straightforward chemical modifications and a broader range of applications. Its reactivity and potential for diverse chemical transformations make it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
3559-72-6 |
|---|---|
Formule moléculaire |
C8H6Cl2S |
Poids moléculaire |
205.10 g/mol |
Nom IUPAC |
2,2-dichloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
AMHALDRLBIPUBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


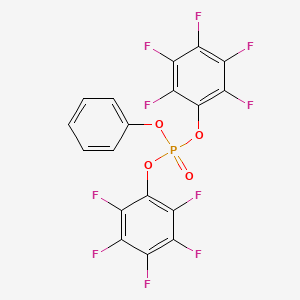


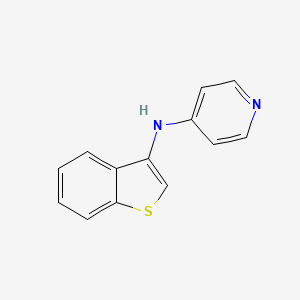
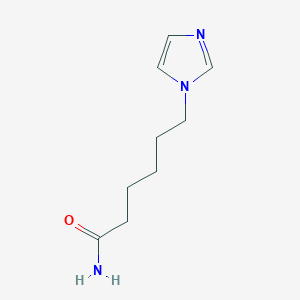
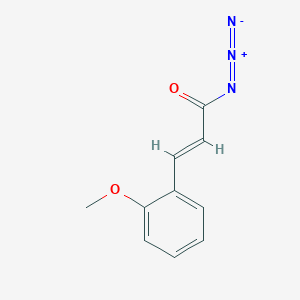
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

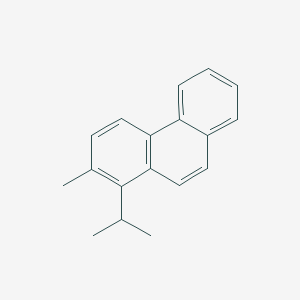
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
